An In-depth Technical Guide to the Synthesis and Characterization of Barium Phenolsulfonate
An In-depth Technical Guide to the Synthesis and Characterization of Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of barium phenolsulfonate. The information detailed herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze this compound. This document outlines the synthetic pathway from phenol, details the experimental protocols, and presents the expected characterization data.
Synthesis of Barium Phenolsulfonate
The synthesis of barium phenolsulfonate is a two-step process. The first step involves the sulfonation of phenol to produce phenolsulfonic acid. The subsequent step is the neutralization of the resulting acid with a barium salt to yield the final product.
Step 1: Synthesis of Phenolsulfonic Acid
The most common method for the synthesis of phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid.[1] The reaction temperature is a critical parameter that influences the isomeric distribution of the product.
Experimental Protocol:
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In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, 94 g of phenol is combined with 98 g of concentrated sulfuric acid.[2]
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The mixture is stirred and heated to 100°C for two hours under a nitrogen atmosphere to form phenolsulfonic acid.[2]
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The reaction progress can be monitored by techniques such as HPLC to ensure the complete consumption of phenol.
Step 2: Synthesis of Barium Phenolsulfonate
The phenolsulfonic acid produced in the first step is then neutralized with a suitable barium source, such as barium hydroxide or barium carbonate, to precipitate the barium phenolsulfonate salt.
Experimental Protocol:
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To the reaction mixture containing phenolsulfonic acid, 193 g of water is added.
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Slowly, 37 g of calcium hydroxide is added to the diluted acid solution while stirring. This step is performed to precipitate calcium sulfate, which can then be removed by filtration.[2] (Note: While the reference uses calcium hydroxide, a similar principle applies for the direct use of a barium salt. For direct synthesis of barium phenolsulfonate, a stoichiometric amount of barium hydroxide or barium carbonate would be used instead of calcium hydroxide).
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For the direct synthesis with a barium salt, a stoichiometric amount of barium hydroxide octahydrate or barium carbonate is slowly added to the aqueous solution of phenolsulfonic acid. The mixture is stirred until the reaction is complete, which can be indicated by a change in pH to neutral.
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The resulting precipitate of barium phenolsulfonate is collected by filtration, washed with cold deionized water to remove any unreacted starting materials and soluble impurities, and then dried in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.
Characterization of Barium Phenolsulfonate
A comprehensive characterization of the synthesized barium phenolsulfonate is essential to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₀BaO₈S₂ |
| Molecular Weight | 483.66 g/mol [3] |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Expected to have low solubility in water and common organic solvents. |
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of barium phenolsulfonate is expected to show characteristic absorption bands for the aromatic ring, the sulfonate group, and the hydroxyl group.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (phenolic hydroxyl group) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1200-1150 | S=O asymmetric stretching (sulfonate group) |
| ~1050-1000 | S=O symmetric stretching (sulfonate group) |
| ~850-800 | C-H out-of-plane bending (aromatic) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.
¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the molecule. Due to the low solubility of barium phenolsulfonate, a suitable deuterated solvent (e.g., DMSO-d₆) would be required.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |
| ~7.0-7.8 | Multiplet | 4H | Aromatic protons |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~150-160 | Carbon attached to -OH |
| ~115-140 | Aromatic carbons |
Thermal Analysis
Thermal analysis provides information about the thermal stability and decomposition behavior of the compound.
TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of barium phenolsulfonate is expected to show decomposition steps corresponding to the loss of water of hydration (if present) and the subsequent decomposition of the organic moiety. Based on the thermal analysis of related polymeric sulfonic acid salts, the degradation of the organic part is expected to occur at temperatures above 300°C.
DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram can reveal information about phase transitions, such as melting and decomposition. For barium phenolsulfonate, an endothermic peak corresponding to the loss of any water of hydration would be expected, followed by exothermic peaks at higher temperatures corresponding to the decomposition of the compound.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of barium phenolsulfonate.
Characterization Workflow
